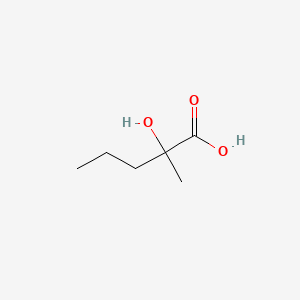
2,6-Diisopropylanisole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Influence on Mitochondrial Function
2,6-Diisopropylphenol, a general anesthetic, has been studied for its impact on mitochondrial function. Research indicates that this compound can affect the transmembrane electrical potential in isolated rat liver mitochondria without altering ATP production rates. It seems to act as a mild protonophore, impacting oxidative phosphorylation by increasing the permeability of the inner mitochondrial membrane to protons (Branca et al., 1991).
2. Role in Anesthesia
2,6-Diisopropylphenol has been extensively used in anesthesia, particularly in the form of its emulsion formulation, propofol. Studies have shown that propofol provides faster recovery compared to other anesthetics and significantly decreases plasma cortisol concentration after induction, indicating potential stress-reducing effects during surgery (Kay et al., 1985).
3. Antioxidant Effects
Research has highlighted the antioxidant properties of 2,6-Diisopropylphenol, which are comparable to those of alpha-tocopherol (vitamin E). This compound acts as a free radical scavenger, forming a phenoxyl radical, and demonstrates significant antioxidant activity in vitro (Murphy et al., 1992).
4. Protective Effects on Osteoblasts
Studies have shown that 2,6-Diisopropylphenol can protect osteoblasts from oxidative stress-induced apoptosis, particularly through the suppression of caspase-3 activation. This implies potential therapeutic applications for bone health and the treatment of bone-related diseases (Chen et al., 2005).
5. Inhibition of Synaptic Transmission
Research in rat olfactory cortex slices has indicated that 2,6-diisopropylphenol can affect synaptic transmission. It appears to potentiate GABA-mediated transmission and inhibits di-/polysynaptic excitations, suggesting a role in modulating neurotransmitter functions (Collins, 1988).
6. Impact on Heart Mitochondria
At high clinical concentrations, 2,6-diisopropylphenol affects heart mitochondria by decreasing both the transmembrane electrical potential and ATP synthesis. However, low clinical concentrations seem to have minimal impact, suggesting a dose-dependent effect on cardiac mitochondrial function (Branca et al., 1995).
7. Electrochemical Quantification
Electrochemical methods have been developed for the quantification of 2,6-Diisopropylphenol, with implications for monitoring and dosing in clinical settings. These methods allow for the detection of this compound in various solutions, enhancing its application in medical environments (Langmaier et al., 2011).
8. Neuroprotective Properties
Propofol has been reported to have neuroprotective effects, including reducing cerebral blood flow and intracranial pressure, and exhibiting antioxidant and anti-inflammatory properties. These findings have implications for its use in protecting the brain from ischemic injury and other neurological conditions (Kotani et al., 2008).
Propiedades
IUPAC Name |
2-methoxy-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)11-7-6-8-12(10(3)4)13(11)14-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIYPCPZILAPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344992 | |
| Record name | 2,6-Diisopropylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylanisole | |
CAS RN |
2944-52-7 | |
| Record name | 2-Methoxy-1,3-bis(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/no-structure.png)

